molecular formula C6H6FNOS B14775567 2-Fluoro-4-(methylthio)pyridin-3-ol

2-Fluoro-4-(methylthio)pyridin-3-ol

Cat. No.: B14775567
M. Wt: 159.18 g/mol
InChI Key: UFPNRBUHDPYKAX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylthio)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3, a fluorine atom at position 2, and a methylthio (-SCH₃) group at position 4 on the pyridine ring. This compound’s structure combines electronegative, hydrophobic, and sulfur-containing substituents, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.

Properties

Molecular Formula

C6H6FNOS

Molecular Weight

159.18 g/mol

IUPAC Name

2-fluoro-4-methylsulfanylpyridin-3-ol

InChI

InChI=1S/C6H6FNOS/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3

InChI Key

UFPNRBUHDPYKAX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=NC=C1)F)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methylthio)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methylthio)pyridin-3-ol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares 2-Fluoro-4-(methylthio)pyridin-3-ol with analogous pyridine derivatives, focusing on substituent positions and functional groups:

Compound Name Substituent Positions (Pyridine Ring) Key Functional Groups Molecular Weight (g/mol)* Notable Applications/Properties
This compound 2-F, 4-SCH₃, 3-OH Fluorine, Methylthio, Hydroxyl ~157.2 Potential enzyme modulator
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 5-F, 3-(CH₂)₂CH₂OH, 2-OH Fluorine, Hydroxypropyl, Hydroxyl ~187.2 Intermediate in drug synthesis
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol 5-F, 3-NH₂, propargyl-OH Fluorine, Amino, Propargyl alcohol ~196.2 Bioactive scaffold in medicinal chemistry
2-Chloro-5-fluoropyridin-3-ol 2-Cl, 5-F, 3-OH Chlorine, Fluorine, Hydroxyl ~147.5 Antimicrobial agent precursor
6-(2-Fluoro-4-(methylthio)phenyl)pyridin-3-ol hydrochloride 2-F, 4-SCH₃ (on phenyl), 3-OH Fluorine, Methylthio, Hydroxyl ~305.8 Pharmacological studies (supplier data)

*Molecular weights estimated based on structural formulas.

Key Observations:

Fluorine Substitution: Fluorine at position 2 (as in the target compound) enhances electronegativity and may improve metabolic stability compared to chlorine in 2-Chloro-5-fluoropyridin-3-ol.

Methylthio Group : The methylthio (-SCH₃) group at position 4 increases lipophilicity, which could improve membrane permeability. A similar group is observed in 6-(2-Fluoro-4-(methylthio)phenyl)pyridin-3-ol hydrochloride, though attached to a phenyl ring rather than pyridine .

Hydroxyl Group : The hydroxyl (-OH) at position 3 contributes to hydrogen-bonding capacity, a feature shared with 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol. This group may enhance solubility in polar solvents .

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